molecular formula C17H22N2O3S B2479904 Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate CAS No. 1321656-86-3

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate

Cat. No.: B2479904
CAS No.: 1321656-86-3
M. Wt: 334.43
InChI Key: ICSYRCNSKMKZEN-ZCXUNETKSA-N
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Description

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate typically involves the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and subsequent acylation The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    Benzothiazole-2-thiol: Known for its antimicrobial properties.

    Ethyl 2-(2-imino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate: A structurally similar compound with slight variations in its functional groups.

Uniqueness

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate is unique due to the presence of the butanoylimino group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-5-7-14(20)18-17-19(10-15(21)22-6-2)13-9-11(3)8-12(4)16(13)23-17/h8-9H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSYRCNSKMKZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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